(S)-(+)-5-Methyl-1-heptanol chemical properties
(S)-(+)-5-Methyl-1-heptanol chemical properties
An In-depth Technical Guide to the Chemical Properties of (S)-(+)-5-Methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-5-Methyl-1-heptanol is a chiral alcohol that serves as a versatile building block in organic synthesis, particularly in the development of complex molecules and pharmacologically active compounds. Its specific stereochemistry and the presence of both a primary alcohol and a chiral methyl-branched carbon chain make it a molecule of significant interest. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and safety considerations, offering a critical resource for researchers in organic chemistry and drug discovery.
Introduction: The Significance of Chirality and Methyl Branching
In the realm of drug development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological activities. (S)-(+)-5-Methyl-1-heptanol is one such chiral molecule, with its stereocenter at the C5 position.[1] The "magic methyl" effect, a concept in medicinal chemistry, highlights how the addition of a methyl group can profoundly alter a molecule's pharmacodynamic and pharmacokinetic properties, including its binding affinity, metabolic stability, and solubility.[2] The specific (S)-configuration of 5-methyl-1-heptanol, combined with its primary alcohol functionality, makes it a valuable synthon for introducing a defined stereocenter and a lipophilic side chain in the synthesis of new chemical entities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development.
Structural and General Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | [1][3][4][5][] |
| Molecular Weight | 130.23 g/mol | [1][3][4][5][][7] |
| IUPAC Name | (5S)-5-methylheptan-1-ol | [] |
| CAS Number | 57803-73-3 | [][8] |
| Appearance | Colorless to Almost colorless clear liquid | |
| Physical State (at 20°C) | Liquid |
Thermal and Physical Properties
| Property | Value | Source |
| Boiling Point | 179.20 °C @ 760 mmHg (est.)84 °C @ 10 mmHg | [9] |
| Flash Point | 71 °C (160 °F) (est.) | [9] |
| Density | 0.83 g/cm³ (20/20) | [] |
| Refractive Index | 1.43 | |
| Water Solubility | 1379 mg/L @ 25 °C (est.) | [9] |
| logP (o/w) | 2.820 (est.) | [9] |
Spectroscopic Profile: Elucidating the Structure
Spectroscopic analysis is crucial for the structural confirmation of (S)-(+)-5-Methyl-1-heptanol. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl groups, the methylene groups, the methine proton at the chiral center, and the hydroxyl proton. The ¹³C NMR spectrum will display unique resonances for each of the eight carbon atoms.
Infrared (IR) Spectroscopy
The IR spectrum of (S)-(+)-5-Methyl-1-heptanol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group.[10] Additional characteristic peaks will be observed for C-H stretching and bending vibrations.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 5-methyl-1-heptanol will result in a molecular ion peak (M⁺) corresponding to its molecular weight.[5] The fragmentation pattern will provide further structural information.
Synthesis of (S)-(+)-5-Methyl-1-heptanol
The enantioselective synthesis of (S)-(+)-5-Methyl-1-heptanol is critical to ensure the desired stereochemical outcome in subsequent reactions. Several strategies can be employed:
Chiral Resolution
This classical method involves the separation of a racemic mixture of 5-methyl-1-heptanol. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common technique for achieving this separation.[1]
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly. One approach is the asymmetric reduction of a corresponding ketone using a chiral catalyst, such as a BINAP-Ru complex.[1]
Grignard Reaction Protocol
A common laboratory-scale synthesis involves the Grignard reaction. While the following is a general procedure for a related compound, it illustrates the principles that can be adapted for the synthesis of 5-methyl-1-heptanol.
Protocol: Synthesis of 4-Methyl-3-heptanol via Grignard Reaction
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Materials: Dry magnesium shavings, dry ethyl ether, 2-bromopentane, propanal, 5% aqueous NaOH, MgSO₄.
-
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add dry magnesium shavings and dry ethyl ether.
-
Initiate the Grignard reagent formation by adding a small amount of 2-bromopentane. If the reaction does not start, a crystal of iodine or a few drops of methyl iodide can be used as an initiator.
-
Once the reaction is initiated, add the remaining 2-bromopentane dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture for an additional 15 minutes.
-
Cool the reaction mixture and add a solution of propanal in dry ether dropwise.
-
After the addition, stir the mixture for another 15 minutes.
-
Hydrolyze the reaction mixture by carefully adding it to a mixture of ice and a saturated solution of ammonium chloride.
-
Separate the organic layer, wash it with 5% aqueous NaOH, and dry it over MgSO₄.
-
Isolate the product by evaporating the ether and distilling the residue.[11]
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Caption: Key reactions of (S)-(+)-5-Methyl-1-heptanol.
Safety and Handling
(S)-(+)-5-Methyl-1-heptanol is a combustible liquid and should be handled with appropriate safety precautions.
Hazard Identification
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Flammability: Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. [12]* Health Hazards: May cause skin and eye irritation. [13][14][15][16]May be harmful if inhaled or swallowed. [13][14]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate laboratory clothing. [13][16]* Ventilation: Use in a well-ventilated area or a chemical fume hood. [13][14]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [12][13][14]
Conclusion
(S)-(+)-5-Methyl-1-heptanol is a chiral building block with significant potential in organic synthesis and drug discovery. Its well-defined stereochemistry and versatile reactivity make it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective utilization in research and development.
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5-Methyl-1-heptanol - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
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5-Methyl-1-heptanol - the NIST WebBook. (URL: [Link])
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I The Synthesis of CMethyl-3-heptanol and I 4-Methyl-3-heptanone - Jay Ponder Lab. (URL: [Link])
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The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (URL: [Link])
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